Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate
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Overview
Description
Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate is a complex organic compound that belongs to the class of tetrahydropyridines This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of benzylamine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired tetrahydropyridine ring system. The reaction conditions often involve refluxing the mixture in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can influence various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
- Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-a)pyridine-3-carboxylate
Uniqueness
Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds. Its structure provides a versatile platform for further modifications and applications in various fields .
Properties
Molecular Formula |
C17H23NO2 |
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Molecular Weight |
273.37 g/mol |
IUPAC Name |
ethyl 1-benzyl-3,6-dimethyl-3,6-dihydro-2H-pyridine-2-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-4-20-17(19)16-13(2)10-11-14(3)18(16)12-15-8-6-5-7-9-15/h5-11,13-14,16H,4,12H2,1-3H3 |
InChI Key |
LENIHRXWROTYBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C=CC(N1CC2=CC=CC=C2)C)C |
Origin of Product |
United States |
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